molecular formula C11H18N2O B14881235 4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine

4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine

Cat. No.: B14881235
M. Wt: 194.27 g/mol
InChI Key: WIWMWPOONFTOJT-UHFFFAOYSA-N
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Description

4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine is a complex organic compound that features both a pyrrolidine and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine typically involves the reaction of pyrrolidine with propargyl bromide to form 3-(prop-2-yn-1-yl)pyrrolidine. This intermediate is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the morpholine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like alkyl or aryl groups onto the rings .

Scientific Research Applications

4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-2-yn-1-yl)pyrrolidin-2-one
  • 4-(Prop-2-yn-1-yl)morpholine
  • N-(prop-2-yn-1-ylamino)pyridines

Uniqueness

4-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)morpholine is unique due to the combination of the pyrrolidine and morpholine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-(3-pyrrolidin-2-ylprop-2-ynyl)morpholine

InChI

InChI=1S/C11H18N2O/c1-3-11(12-5-1)4-2-6-13-7-9-14-10-8-13/h11-12H,1,3,5-10H2

InChI Key

WIWMWPOONFTOJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C#CCN2CCOCC2

Origin of Product

United States

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